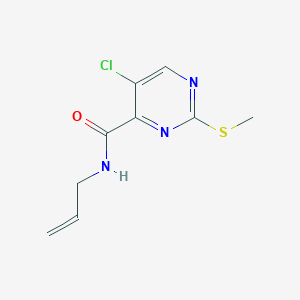
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide, also known as CMSPC, is a synthetic compound with potential therapeutic applications in the field of cancer research. CMSPC belongs to the family of pyrimidine derivatives and has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. In
Mecanismo De Acción
The exact mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. By inhibiting thymidylate synthase, 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide disrupts DNA synthesis and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide has been shown to exhibit antiproliferative and cytotoxic effects against cancer cells without affecting normal cells. This selectivity is believed to be due to the higher expression of thymidylate synthase in cancer cells compared to normal cells. Additionally, 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide in lab experiments is its selectivity towards cancer cells, which reduces the risk of harming normal cells. Additionally, 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines, making it a versatile compound for cancer research. However, one limitation of using 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide is its relatively low yield in the synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide. One direction is to investigate its potential as a chemotherapeutic agent in animal models and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide and to identify its molecular targets. Furthermore, the synthesis method of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide can be optimized to improve its yield and availability for research purposes. Finally, the selectivity of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide towards cancer cells can be further explored to identify its potential applications in targeted cancer therapy.
Conclusion:
In conclusion, 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide is a synthetic compound with potential therapeutic applications in cancer research. Its antiproliferative and cytotoxic effects against cancer cells, selectivity towards cancer cells, and ability to induce apoptosis make it a promising compound for cancer treatment. Further research is needed to fully understand the mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide and to identify its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide involves the reaction between 2-amino-5-chloropyrimidine-4-carboxamide and 2-methylsulfanylprop-2-en-1-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide. The yield of the synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Furthermore, 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of tumors in animal models, indicating its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
5-chloro-2-methylsulfanyl-N-prop-2-enylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-3-4-11-8(14)7-6(10)5-12-9(13-7)15-2/h3,5H,1,4H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXNCTWXIYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2420748.png)
![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)
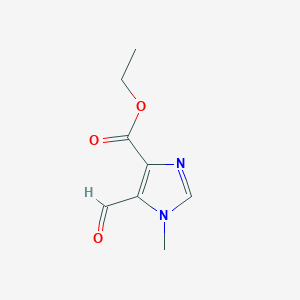
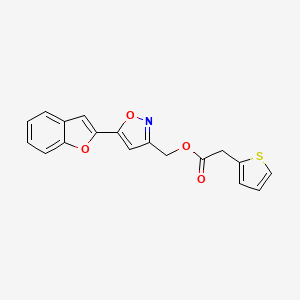
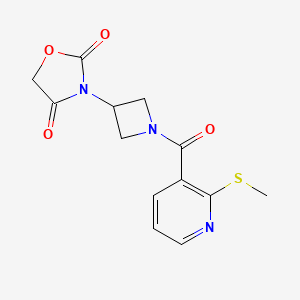
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)
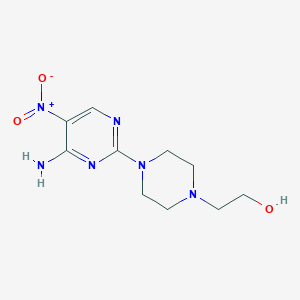
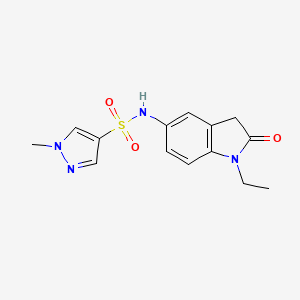
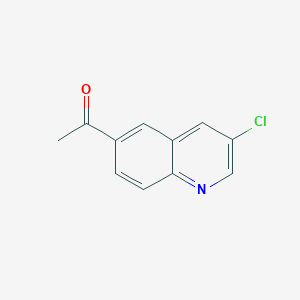
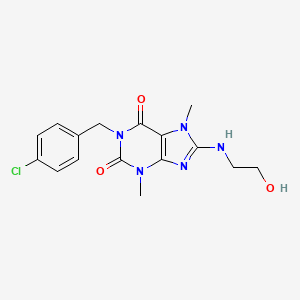
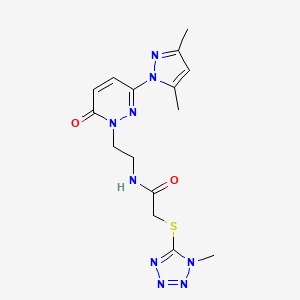
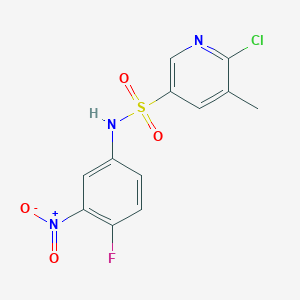
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)